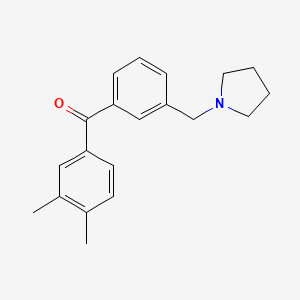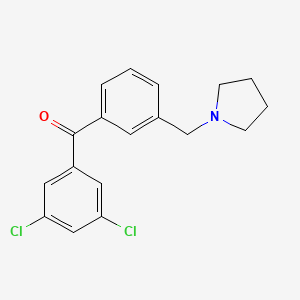
1-Chloro-2-(difluoromethoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-2-(difluoromethoxy)-4-methylbenzene is a useful research compound. Its molecular formula is C8H7ClF2O and its molecular weight is 192.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Thermodynamics
- The study of isomerization equilibria in isopropylchlorobenzenes, including compounds similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, provides insights into the enthalpy and entropy changes associated with these reactions. This research is crucial for understanding the thermodynamic properties of such compounds (Nesterova et al., 1985).
Environmental Chemistry
- Research on the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, highlights its behavior as an environmental pollutant and investigates methods for its degradation (Peverly et al., 2014).
Electrochemistry
- Electrochemical fluorination studies involving halobenzenes similar to this compound provide insights into the reaction mechanisms and by-products of such processes, which are relevant for industrial applications (Horio et al., 1996).
Polymer Science
- The exploration of magnetic molecularly imprinted polymer particles, including the analysis of compounds like 1-chloro-2,4-dinitrobenzene, extends to the field of polymer science for sensing applications (Ruiz-Córdova et al., 2018).
Organic Synthesis
- Research on the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound related to this compound, sheds light on the methodologies for producing high-purity compounds for use in pharmaceutical and agricultural applications (Moore, 2003).
Photophysics
- Studies on ferrocenylazobenzenes, which include structural elements similar to this compound, contribute to understanding the isomerization behavior under various stimuli, important in photophysics (Sakamoto et al., 2005).
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWWFRWHKYEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
